Mepanipyrim
Description
Properties
IUPAC Name |
4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWZNRJIBNXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042121 | |
| Record name | Mepanipyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110235-47-7 | |
| Record name | Mepanipyrim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110235-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepanipyrim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110235477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepanipyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPANIPYRIM | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPANIPYRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B150X76OJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation: Synthesis of Anilinopyrimidinone
The initial step involves reacting benzoguanidine salts with ethyl acetoacetate in a sodium alkoxide-alcohol system. For example, benzoguanidine carbonate (50 mmol) and ethyl acetoacetate (125 mmol) are combined in methanol with sodium methoxide (150 mmol) and pyridine, refluxed at 40°C for 2 hours, and acidified to yield anilinopyrimidinone (80% yield). Key variables include:
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Solvent | Methanol or ethanol | ±5% |
| Base | Sodium methoxide or pyridine | ±8% |
| Molar Ratio (1:1–1:5) | 1:2.5 (benzoguanidine:ethyl acetoacetate) | Maximizes yield |
This step is highly sensitive to the base-to-substrate ratio, with excess pyridine improving cyclization efficiency by stabilizing intermediates.
Chlorination: Production of 2-Chloropyrimidinamine
Anilinopyrimidinone undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. A typical procedure involves reacting 30 mmol of anilinopyrimidinone with 20 mL POCl₃ at 110°C for 1.5 hours, followed by neutralization with ammonia to precipitate 2-chloropyrimidinamine (91% yield). The reaction mechanism proceeds via nucleophilic substitution, with POCl₃ acting as both solvent and chlorinating agent.
Critical Factors:
Cross-Coupling: Final Assembly of this compound
The Sonogashira coupling of 2-chloropyrimidinamine with propyne is catalyzed by PdCl₂(PPh₃)₂ (0.1 mol%) and CuI (5 mol%) in 1,4-dioxane at 100°C under argon. After 12 hours, the reaction achieves 90% yield, with a total synthetic yield of 45% from benzoguanidine.
Reaction Conditions:
-
Catalyst System: PdCl₂(PPh₃)₂/CuI in a 1:50 ratio.
-
Solvent: Anhydrous 1,4-dioxane minimizes side reactions.
-
Alkyne Feed: Propyne gas introduced continuously to maintain stoichiometry.
Comparative Analysis of Methodologies
Traditional vs. Optimized Routes
Early methods relied on methanesulfonyl pyrimidine intermediates, which required high-temperature dehydration (>200°C) and strong bases, leading to equipment corrosion and low yields (25–40%). In contrast, the Pd/Cu-catalyzed route operates under milder conditions (80–130°C) and achieves higher reproducibility.
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Temperature | 200–250°C | 80–130°C |
| Yield per Step | 30–50% | 80–91% |
| Catalyst Cost | High (Rh, Pt complexes) | Moderate (Pd/Cu systems) |
Solvent and Catalyst Screening
Alternative solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) were tested but resulted in lower yields (<70%) due to poor catalyst stability. Similarly, replacing PdCl₂(PPh₃)₂ with Pd(OAc)₂ increased costs without improving efficiency.
Industrial-Scale Optimization
Chemical Reactions Analysis
Degradation in Soil
Mepanipyrim degrades via biotic and abiotic pathways, with half-lives ranging from 13 days to 3 months depending on soil conditions :
Key Degradation Pathways:
- Phenyl group elimination : Forms M-41 (major pathway in upland soil).
- Propynyl hydroxylation : Generates M-31 (dominant in flooded soil).
- Benzene ring hydroxylation : Produces metabolites like M-6 and M-15 .
| Condition | Major Product | Minor Products | Half-Life | Mechanism |
|---|---|---|---|---|
| Upland (aerobic) | M-41 | M-1, M-4, M-39 | 13 days | Microbial oxidation |
| Flooded (anaerobic) | M-31 | M-6, M-15 | 3 months | Hydrolysis + reduction |
| Sterilized flooded | M-31 (trace) | - | - | Non-biological breakdown |
Note : Non-biological degradation in flooded soils involves hydrolysis of the propynyl group .
Metabolic Pathways in Mammals
In rats, this compound undergoes rapid absorption (>80%) and extensive metabolism :
- Phase I : Oxidations and hydroxylations at the pyrimidine and benzene rings.
- Phase II : Glutathione conjugation, forming mercapturic acid derivatives.
- Excretion : >90% via feces and bile within 48 hours.
Critical finding : this compound exhibits phototoxicity in vitro , but in vivo relevance remains unresolved due to lack of validated models .
Photodegradation
Under UV light, this compound degrades into multiple byproducts, particularly in aqueous environments :
| Light Condition | Products Identified | Matrix | Degradation Rate |
|---|---|---|---|
| UV (254 nm) | MTF-1, MTF-2 | Synthetic grape juice | 50% in 24h |
| Natural sunlight | MEP-3, MEP-4 | Field soil | Slower than UV |
Analytical Methods for Residue Detection
| Matrix | Method | LOQ (mg/kg) | Key Metabolites Detected |
|---|---|---|---|
| Grapes | HPLC-UV | 0.01 | M31, M41 |
| Animal tissues | Not required | - | - |
Environmental and Toxicological Implications
- Soil binding : Residues incorporate into humic acid and humin fractions .
- Ecotoxicity : Inhibits VLDL transport in hepatocytes, causing fatty liver .
- Carcinogenicity : Classified as suspected carcinogen (H351) .
For specific application guidelines or regulatory limits, consult regional agricultural agencies.
Scientific Research Applications
Agricultural Applications
-
Crops Treated :
- Grapes : Both table and wine grapes are significant targets for mepanipyrim application due to their susceptibility to grey mould.
- Strawberries : Field and protected strawberries benefit from this compound's fungicidal properties.
- Tomatoes : The compound is also effective in controlling fungal pathogens in tomato crops.
-
Efficacy Studies :
- Research indicates that this compound exhibits rapid absorption (over 80%) and is extensively metabolized, primarily excreted through feces within 48 hours . Its efficacy against grey mould has been confirmed in various studies, demonstrating sufficient control levels under European Union (EU) regulatory standards .
- Environmental Impact :
Metabolism and Toxicology
This compound undergoes extensive metabolism in mammals, with significant distribution in fat tissues, skin, kidneys, and liver. Key findings from toxicological assessments include:
- Acute Toxicity : Low acute toxicity was observed across oral, dermal, and inhalation routes. No significant skin irritation was noted, although slight eye irritation occurred.
- Long-term Studies : Long-term carcinogenicity studies suggest a low-observed adverse effect level (LOAEL) of 2.45 mg/kg body weight per day . Notably, no developmental toxicity classification is required based on current findings.
Case Study 1: Efficacy in Grapes
A comprehensive study evaluated this compound's effectiveness against grey mould in both table and wine grapes. The results indicated a significant reduction in disease incidence when applied according to recommended guidelines .
Case Study 2: Residue Analysis
Research involving residue analysis of this compound in tomatoes demonstrated that the compound could be effectively monitored using specific analytical methods such as LC-MS, ensuring compliance with safety standards for food products .
Regulatory Considerations
This compound's registration status varies by region. In the EU, it has undergone rigorous risk assessments to evaluate its safety for human health and the environment. The European Food Safety Authority (EFSA) has highlighted the need for continuous monitoring of its endocrine-disrupting properties as part of regulatory updates .
Mechanism of Action
Mepanipyrim exerts its effects by inhibiting the secretion of host-cell wall-degrading enzymes in fungi, leading to their accumulation within the cell. This inhibition prevents fungal pathogens from invading plant tissues. Additionally, this compound affects the intracellular transport process of secretory proteins, causing disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum .
Comparison with Similar Compounds
Mepanipyrim belongs to the anilinopyrimidine class, which includes pyrimethanil and cyprodinil. These fungicides share structural and functional similarities but differ in specificity, residue profiles, and regulatory status.
Structural and Functional Comparison
Key Findings :
- Cross-Reactivity in Immunoassays: this compound-specific monoclonal antibodies (MPP107, MPP204) show 21% cross-reactivity (CR) with pyrimethanil and 41% with cyprodinil, complicating residue detection in mixed-use crops .
- Metabolism: this compound is metabolized to a propanol derivative, while pyrimethanil forms hydroxylated metabolites. Cyprodinil degrades to 4-hydroxyphenyl derivatives, with distinct environmental persistence profiles .
Efficacy and Application
- This compound : Effective at 0.12–2.4 ng/mL concentrations in ELISA-based monitoring, suitable for Japan’s maximum residue limits (MRLs: 1–15 mg/kg) .
- Pyrimethanil : Requires higher application rates due to resistance prevalence, particularly in European vineyards .
- Cyprodinil : Often used in combination with other fungicides (e.g., fludioxonil) to enhance efficacy against resistant strains .
Regulatory Updates :
Biological Activity
Mepanipyrim is a fungicide belonging to the anilide class, primarily used in agricultural settings to control various fungal diseases in crops such as grapes and strawberries. Its biological activity has been the subject of extensive research, focusing on its mechanisms of action, toxicological effects, and environmental impact. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.
This compound functions by inhibiting the synthesis and secretion of very low-density lipoproteins (VLDL) in hepatocytes, leading to fatty liver development in animal models. A study demonstrated that rats fed with this compound exhibited significant VLDL accumulation in the Golgi apparatus, indicating impaired transport from the Golgi to the cell surface . The compound's action appears to stem from qualitative alterations in VLDL, affecting its lipidation and apoprotein composition.
| Mechanism | Description |
|---|---|
| VLDL Inhibition | Impairs transport from Golgi to cell surface |
| Fatty Liver Induction | Results from VLDL accumulation in hepatocytes |
| Altered Lipid Composition | Changes in apoprotein and lipidation of VLDL |
Hepatotoxicity
The hepatotoxic effects of this compound have been documented through various studies. In particular, a significant finding was that exposure leads to fatty liver in rats due to inhibited VLDL transport . This raises concerns regarding its safety profile for non-target organisms.
Developmental Toxicity
Recent research has highlighted the developmental toxicity of this compound using zebrafish as a model organism. Exposure resulted in visual impairments and altered vision-guided behaviors in larval zebrafish . The cardiotoxic effects were also noted, with alterations in heart rate and cardiomyocyte diameter observed .
Table 2: Summary of Toxicological Findings
| Study Focus | Findings |
|---|---|
| Hepatotoxicity | Induces fatty liver via VLDL transport inhibition |
| Visual Development | Causes retinal impairment and behavioral changes |
| Cardiotoxicity | Alters heart rate and cardiomyocyte structure |
Environmental Impact
This compound's environmental fate has been assessed through various regulatory evaluations. The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment, noting that while it effectively controls fungal diseases, there are concerns regarding its endocrine-disrupting properties . The persistence of residues in agricultural products adds another layer of complexity to its environmental impact.
Case Studies
- Field Trials on Grapes : this compound demonstrated over 90% disease control efficacy against specific fungal pathogens when applied at recommended doses .
- Residue Analysis : Studies indicate that residues of this compound can influence the metabolic processes of yeast during fermentation, affecting the flavor profiles of wine produced from treated grapes .
Q & A
Q. How can researchers integrate ecotoxicological data with chemical regulatory frameworks?
Q. What interdisciplinary approaches enhance understanding of this compound’s mode of action?
- Methodological Answer : Integrate transcriptomics (RNA-seq) with metabolomics to map cellular pathways affected by this compound. Validate findings using CRISPR-Cas9 knockouts of target genes (e.g., methionine biosynthesis enzymes) in fungal models .
Reproducibility & Data Management
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document synthesis protocols, analytical parameters, and raw data in repositories like Zenodo. Use electronic lab notebooks (ELNs) for real-time tracking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
